4-Aminopyrimidine-5-carboxamide
Overview
Description
4-Aminopyrimidine-5-carboxamide is a chemical compound with the molecular formula C5H6N4O . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
4-Aminopyrimidine-5-carboxamide can be synthesized by reacting suitable 2-ethoxyalkylene malononitriles with easily available amidine hydrochlorides . This reaction results in good yields using a simple synthetic scheme .Molecular Structure Analysis
The molecular structure of 4-Aminopyrimidine-5-carboxamide consists of 5 carbon atoms, 6 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 138.127 Da .Chemical Reactions Analysis
4-Aminopyrimidine-5-carboxamide is involved in various chemical reactions. For instance, it has been used in the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives . It also plays a role in the synthesis of 4-aminopyrimidine-5-carbonitriles .Physical And Chemical Properties Analysis
4-Aminopyrimidine-5-carboxamide has a density of 1.426g/cm^3, a boiling point of 366.3°C at 760 mmHg, a flashing point of 175.3°C, and a refractive index of 1.656 . Its vapor pressure is 1.48E-05mmHg at 25°C .Scientific Research Applications
4-Aminopyrimidine-5-carboxamide: A Comprehensive Analysis of Scientific Research Applications
Anti-Inflammatory Agents: Pyrimidines, including 4-Aminopyrimidine-5-carboxamide, have shown potential in inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. This suggests their application in developing anti-inflammatory drugs .
Diuretic Agents: There has been research into the synthesis of pyrimido[4,5-d]pyrimidines from aminopyrimidine-5-carboxamides for their application as diuretic agents. These compounds could potentially be used to promote diuresis, the increased production of urine .
Cancer Research: Pyrimidine derivatives have been evaluated for their anticancer activity against various cancer cell lines. This includes research into new sequences of inhibitors targeting specific pathways relevant to cancer progression .
Molecular Docking Studies: 4-Aminopyrimidine-5-carboxamide derivatives have been studied for their binding affinity towards topoisomerase IIα (Topo IIα) in complex with DNA through molecular docking studies. This is relevant for understanding the mode of action of potential therapeutic compounds .
Safety and Hazards
Future Directions
While there is limited information on the future directions of 4-Aminopyrimidine-5-carboxamide, kinase drug discovery, which often involves aminopyrimidines, has made remarkable progress over the past 20 years . This suggests that 4-Aminopyrimidine-5-carboxamide could potentially play a role in future kinase drug discovery efforts.
Mechanism of Action
Target of Action
4-Aminopyrimidine-5-carboxamide, also known as AICA ribonucleotide or AICAR, primarily targets the AMP-dependent protein kinase (AMPK) . AMPK is a crucial enzyme involved in energy homeostasis and metabolic regulation within cells .
Mode of Action
AICAR is an analog of adenosine monophosphate (AMP) and acts as an AMPK activator . By mimicking AMP, AICAR binds to AMPK, leading to its activation . This activation stimulates various downstream processes, including glucose transport and fatty acid oxidation, which are essential for energy production and cellular metabolism .
Biochemical Pathways
AICAR plays a significant role in the purine metabolism pathway, acting as an intermediate in the generation of inosine monophosphate . It also influences the AMPK signaling pathway, which regulates energy balance within cells . Activation of AMPK by AICAR can lead to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis .
Pharmacokinetics
It’s known that aicar can be administered orally and is capable of crossing cell membranes to exert its effects .
Result of Action
The activation of AMPK by AICAR leads to several cellular effects. It increases glucose transport into cells, enhances fatty acid oxidation, and promotes mitochondrial biogenesis . These effects collectively improve cellular metabolism and energy production. In addition, AICAR has been shown to have potential therapeutic effects in conditions like diabetes and cardiac ischemic injury .
Action Environment
The action of AICAR can be influenced by various environmental factors. For instance, the presence of other metabolites or drugs can affect AICAR’s efficacy and stability . Furthermore, the specific cellular environment, including the energy status of the cell and the presence of other signaling molecules, can also impact AICAR’s action .
properties
IUPAC Name |
4-aminopyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-4-3(5(7)10)1-8-2-9-4/h1-2H,(H2,7,10)(H2,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRPKQMNCPCVQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355920 | |
Record name | 4-aminopyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminopyrimidine-5-carboxamide | |
CAS RN |
4786-51-0 | |
Record name | 4-aminopyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-5-pyrimidinecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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